phosphanium bromide CAS No. 110699-77-9](/img/structure/B14317438.png)
[2-(2,3-Dimethylphenoxy)-2-oxoethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triphenylphosphonium group and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate bromide precursor. One common method is the reaction of triphenylphosphine with 2-(2,3-dimethylphenoxy)-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the compound into cells, where it can interact with various biomolecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar phosphonium functionality.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphine oxide: A related compound with an oxidized phosphorus center.
[2-(2,3-Dimethylphenoxy)-2-oxoethyl]phosphonium chloride: A similar compound with a chloride counterion instead of bromide.
Uniqueness
The uniqueness of 2-(2,3-Dimethylphenoxy)-2-oxoethylphosphanium bromide lies in its specific combination of the dimethylphenoxy and triphenylphosphonium groups. This combination imparts distinct reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
110699-77-9 |
|---|---|
Molecular Formula |
C28H26BrO2P |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[2-(2,3-dimethylphenoxy)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-22-13-12-20-27(23(22)2)30-28(29)21-31(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VIMDUFPNTOSUTB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
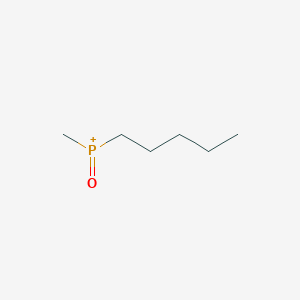
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
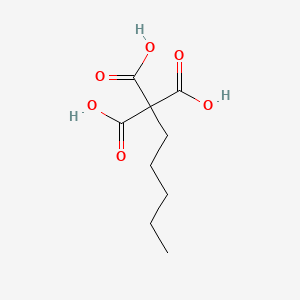
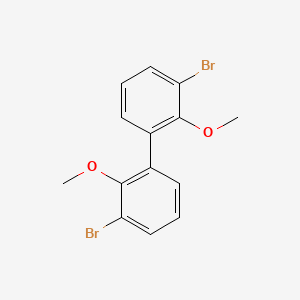

![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
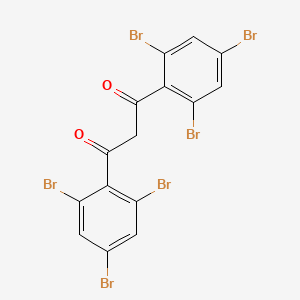
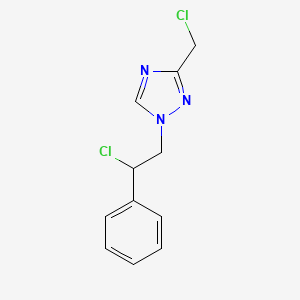
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
